molecular formula C14H10N6O B2960357 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one CAS No. 440322-89-4

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one

Cat. No.: B2960357
CAS No.: 440322-89-4
M. Wt: 278.275
InChI Key: IIVVYAOYXHQAOY-UHFFFAOYSA-N
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Description

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with an amino group and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino group and pyridinyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.

Mechanism of Action

The mechanism of action of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It may also function as an inverse agonist of RORγt . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-amino-2-pyridin-4-yl-[1,2,4]triazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c15-19-12(9-5-7-16-8-6-9)18-20-13(21)10-3-1-2-4-11(10)17-14(19)20/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVYAOYXHQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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